molecular formula C16H24O2 B2379576 3,5-DI-Tert-butyl-4-methoxybenzaldehyde CAS No. 74684-38-1

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Cat. No.: B2379576
CAS No.: 74684-38-1
M. Wt: 248.366
InChI Key: JTILSNFKCZCROG-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-methoxybenzaldehyde (CAS 74684-38-1) is a high-value aromatic aldehyde serving as a versatile building block in organic synthesis and scientific research. With the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol, this compound features a benzaldehyde core symmetrically substituted with sterically hindered tert-butyl groups at the 3 and 5 positions and a methoxy group at the 4 position, which significantly influences its electronic properties and reactivity . The aldehyde functional group is highly reactive and serves as a crucial site for further chemical transformations, including oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol . In chemical research, it acts as a key intermediate for the synthesis of more complex organic molecules and functional materials . Its robust structure also makes it a compound of interest in biological and medicinal research, where it is investigated for its potential anti-inflammatory and analgesic properties. Preliminary mechanistic studies suggest its activity may involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators such as TNF-α and IL-6 . In industrial applications, this compound is utilized in the production of specialty chemicals and advanced polymers . For optimal stability, it is recommended to store this product under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTILSNFKCZCROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde typically involves the reaction of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also used in the development of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The tert-butyl and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to 3,5-di-tert-butyl-4-methoxybenzaldehyde, as identified by molecular similarity scores and functional group analysis :

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (CAS: 796047-09-1; Similarity: 0.96)

  • Molecular Formula : C₁₈H₂₀O₂
  • Key Differences : Replaces the 4-methoxy group with a 2-benzyloxy substituent. The benzyloxy group introduces greater steric bulk and lipophilicity compared to methoxy. This substitution may reduce electrophilicity at the aldehyde position due to increased electron donation from the oxygen atom.

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2; Similarity: 0.91)

  • Molecular Formula : C₁₅H₂₂O₂
  • Key Differences : Substitutes the 4-methoxy group with a 2-hydroxy group. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. However, it may also increase susceptibility to oxidation or tautomerization compared to the methoxy analog.

3-(tert-Butyl)-2-hydroxybenzaldehyde (CAS: 37942-07-7; Similarity: 0.91)

  • Molecular Formula : C₁₁H₁₄O₂
  • Key Differences : Lacks the 5-tert-butyl group and features a hydroxyl group at the 2-position. The reduced steric bulk likely improves reactivity in nucleophilic addition reactions but decreases thermal stability.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound 74684-38-1 C₁₆H₂₄O₂ 3,5-di-tert-butyl, 4-methoxy High steric hindrance; electron-donating methoxy
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde 796047-09-1 C₁₈H₂₀O₂ 2-benzyloxy, 5-tert-butyl Increased lipophilicity; steric bulk
3,5-Di-tert-butyl-2-hydroxybenzaldehyde 24623-65-2 C₁₅H₂₂O₂ 3,5-di-tert-butyl, 2-hydroxy Hydrogen bonding capacity; oxidation-prone
3-(tert-Butyl)-2-hydroxybenzaldehyde 37942-07-7 C₁₁H₁₄O₂ 3-tert-butyl, 2-hydroxy Lower steric hindrance; higher reactivity

Electronic Effects

The methoxy group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, hydroxyl-containing analogs (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) may deactivate the ring through competing electron-withdrawing effects when deprotonated.

Biological Activity

3,5-Di-tert-butyl-4-methoxybenzaldehyde (DTBMB) is an organic compound recognized for its diverse biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄O₂
  • Molecular Weight : 248.37 g/mol
  • CAS Number : 74684-38-1

The compound features a benzene ring with two tert-butyl groups and a methoxy group attached to the para position of an aldehyde group. Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Anti-inflammatory Effects

Research indicates that DTBMB exhibits significant anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of inflammatory mediators and cytokines, which are critical in the pathogenesis of inflammatory diseases. The compound's structural components enhance its interaction with biological targets, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

The proposed mechanism of action for DTBMB involves:

  • Inhibition of Cyclooxygenase (COX) : Molecular docking studies suggest that DTBMB may inhibit COX enzymes, which are pivotal in the synthesis of prostaglandins involved in inflammation. By blocking these enzymes, DTBMB could reduce pain and inflammation.
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and contributing to its biological effects.

Case Studies

  • Inhibition of Inflammatory Mediators :
    • A study demonstrated that DTBMB significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Analgesic Activity :
    • Experimental models showed that administration of DTBMB resulted in a notable decrease in pain responses, suggesting its efficacy as an analgesic agent.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
3,5-Di-tert-butyl-4-hydroxybenzaldehyde0.91Hydroxy group instead of methoxy; potential for increased reactivity.
3-Isopropyl-4-methoxybenzaldehyde0.93Isopropyl group; different steric effects on reactivity.
4-(tert-Butyl)-3-methoxybenzoic acid0.90Carboxylic acid functionality; different biological properties.
2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde0.89Biphenyl structure; altered electronic properties.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde0.88Benzyloxy substitution; unique reactivity profile.

Synthesis and Applications

DTBMB serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and specialty chemicals. Its role in drug development is significant due to its bioactive properties, making it a valuable compound for further research in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-di-tert-butyl-4-methoxybenzaldehyde, and how can reaction efficiency be monitored?

  • The compound is often synthesized via Friedel-Crafts alkylation or formylation of 4-methoxybenzaldehyde derivatives. For example, in a reported method, 2-(3,5-di-tert-butyl-4-hydroxybenzylthio)acetohydrazine reacts with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid) in toluene, yielding derivatives with ~70% efficiency . Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification via recrystallization from toluene.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and tert-butyl group integration .
  • FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm1^{-1}) and phenolic O–H vibrations (~3200 cm1^{-1}) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 234.339 (C15_{15}H22_{22}O2_2) validate molecular weight .

Q. How can researchers ensure the purity of this compound during isolation?

  • Recrystallization from non-polar solvents (e.g., toluene or hexane) is standard. Sublimation under reduced pressure (50–60°C) is also effective, as phase-change data (ΔsubH = 105–110 kJ/mol) from NIST ensure minimal decomposition . Purity assessment via melting point (mp 44–48°C) and HPLC (>95% by area) is recommended .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?

  • The bulky tert-butyl groups hinder electrophilic substitution at the para position, directing reactivity toward the aldehyde group. Computational modeling (DFT) predicts steric strain energies of ~15–20 kJ/mol, which can slow down nucleophilic additions unless activated by Lewis acids (e.g., AlCl3_3) . Experimental validation using kinetic studies (e.g., UV-Vis monitoring of reaction rates) is advised.

Q. What discrepancies exist in reported thermodynamic data for this compound, and how can they be resolved?

  • Literature reports varying sublimation enthalpies (ΔsubH): 105 kJ/mol (NIST) vs. 98 kJ/mol (independent studies). These discrepancies may arise from differences in sample purity or measurement techniques. Researchers should cross-validate data using differential scanning calorimetry (DSC) and ensure samples are anhydrous (<0.1% H2_2O by Karl Fischer titration) .

Q. What strategies optimize its use as a precursor for OLED materials?

  • The electron-rich methoxy and tert-butyl groups enhance hole-transport properties. To functionalize the aldehyde for OLED applications:

  • Suzuki coupling : Attach aryl boronic acids using Pd(PPh3_3)4_4 catalyst in THF/water (80°C, 12 h).
  • Schiff base formation : React with primary amines (e.g., aniline derivatives) to form imine linkages, improving thermal stability (Td_d > 300°C) .
    • Device performance should be tested via cyclic voltammetry (HOMO/LUMO levels) and electroluminescence spectra.

Q. How does solvent polarity affect its tautomeric equilibrium in solution?

  • In polar solvents (e.g., DMSO), the compound exhibits keto-enol tautomerism, with enol form dominance (>80%) due to hydrogen bonding. 1H^1H NMR in CDCl3_3 vs. DMSO-d6_6 shows shifts in phenolic proton signals (δ 10.2–12.5 ppm). Solvent effects on tautomer ratios can be quantified using UV-Vis spectroscopy with pH titration .

Methodological Notes

  • Contradiction Analysis : Compare DSC thermograms with NIST reference data to resolve melting point or enthalpy conflicts .
  • Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate steric effects .
  • Data Validation : Cross-check spectral assignments with computational tools (e.g., Gaussian NMR simulations) to confirm peak assignments .

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